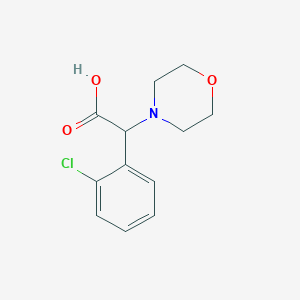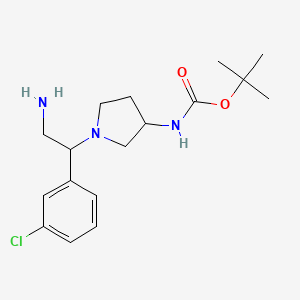
tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tert-butyl carbamate group, an amino group, and a chlorophenyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tert-butyl carbamate derivatives and pyrrolidine-based molecules. Examples are tert-Butyl (3-hydroxypropyl)carbamate and various indole derivatives .
Uniqueness
What sets tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for diverse research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
886365-07-7 |
|---|---|
Molekularformel |
C17H26ClN3O2 |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
tert-butyl N-[1-[2-amino-1-(3-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-19)12-5-4-6-13(18)9-12/h4-6,9,14-15H,7-8,10-11,19H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
HLKRLEGOUNMEFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


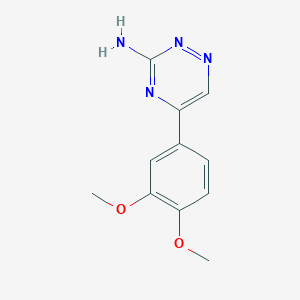
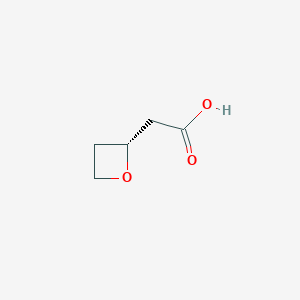
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)

![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
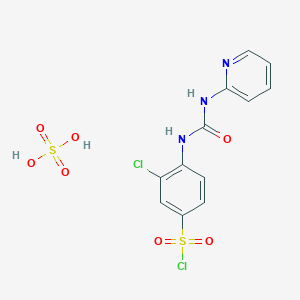
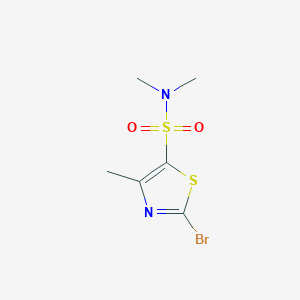
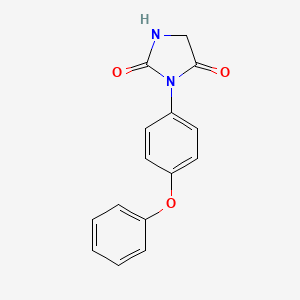
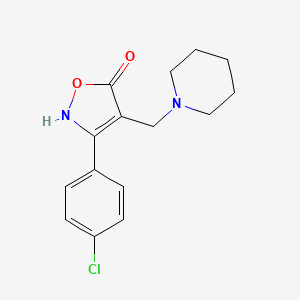
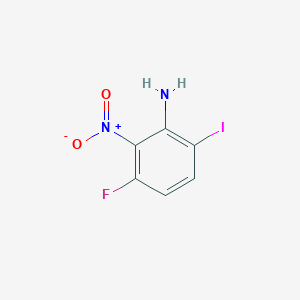
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)
![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)
